Sdh-IN-4

antifungal susceptibility SDHI phytopathology

Generic SDHI substitution in SAR studies often introduces uncontrolled variables from carboxamide scaffolds, compromising reproducibility. Sdh-IN-4 is a chemically distinct pyrazole-4-sulfonohydrazide SDH inhibitor (IC50 0.28 μg/mL) that serves as a reliable positive control and tool compound for mitochondrial dysfunction research. - IC50 of 0.28 μg/mL against R. solani SDH; 75.76% preventive efficacy in detached rice leaf assays at 200 μg/mL. - Distinct hydrogen-bonding network vs. thifluzamide; induces measurable mycelial damage, increased membrane permeability, and elevated mitochondrial numbers. - Available from stock in standard research quantities; custom synthesis and bulk packaging supported.

Molecular Formula C11H9Cl2F3N4O2S
Molecular Weight 389.2 g/mol
Cat. No. B12378831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdh-IN-4
Molecular FormulaC11H9Cl2F3N4O2S
Molecular Weight389.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C(F)(F)F)S(=O)(=O)NNC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C11H9Cl2F3N4O2S/c1-5-9(10(19-17-5)11(14,15)16)23(21,22)20-18-8-3-2-6(12)4-7(8)13/h2-4,18,20H,1H3,(H,17,19)
InChIKeyOLYMCIPSEKTNOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sdh-IN-4: Pyrazole-Sulfonohydrazide SDH Inhibitor


Sdh-IN-4 (also designated SDH-IN-4 or compound B6; CAS 2982993-88-2) is a selective, research-grade succinate dehydrogenase (SDH) inhibitor belonging to the pyrazole-4-sulfonohydrazide chemical class [1]. The compound exhibits in vitro inhibition of SDH enzyme activity with an IC50 of 0.28 μg/mL and demonstrates potent, broad-spectrum antifungal activity against multiple phytopathogenic fungi, including Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum, and Alternaria solani [1]. Its molecular scaffold is distinct from that of traditional carboxamide-based SDHI fungicides [1].

Workflow SDH enzyme inhibition studies
Selection Alternative SDHI chemotype probe
Use Context Antifungal susceptibility screening in phytopathogens

Sdh-IN-4: Why Generic Substitution Fails


Succinate dehydrogenase inhibitors (SDHIs) are a chemically diverse class of antifungal agents, and their in vitro potency, in vivo efficacy, and spectrum of activity can vary dramatically depending on the specific molecular scaffold and substitution pattern [1]. Even within the same chemical series, minor structural modifications can significantly alter binding affinity to the SDH enzyme complex across different fungal species [2]. Consequently, generic substitution of Sdh-IN-4 with a commercial SDHI fungicide such as boscalid, fluxapyroxad, or thifluzamide—without confirmatory bioassays—risks introducing uncontrolled variables that can compromise experimental reproducibility and invalidate structure-activity relationship (SAR) conclusions [1]. The following quantitative evidence establishes precisely where Sdh-IN-4 demonstrates meaningful differentiation from its closest comparator, thifluzamide, and from the broader carboxamide SDHI class.

Scaffold mismatch
Generic carboxamide SDHIs (boscalid, fluxapyroxad) may not reproduce pyrazole-sulfonohydrazide target interactions; SAR may shift.
Spectrum divergence
Antifungal spectrum may differ across species; thifluzamide may not serve as a direct surrogate without confirmatory bioassays.
Mechanism context
Minor structural modifications can alter SDH binding affinity; substitution risks uncontrolled variables that limit SAR reproducibility.

Sdh-IN-4: Differentiation Evidence vs. Thifluzamide


In Vitro Potency vs. Thifluzamide in R. solani

Sdh-IN-4 demonstrates antifungal activity against R. solani with an in vitro EC50 of 0.23 μg/mL, which is comparable to that of the commercial SDHI fungicide thifluzamide (EC50 = 0.20 μg/mL) [1]. This head-to-head comparison, conducted under identical mycelial growth inhibition assay conditions, confirms that Sdh-IN-4 achieves near-equivalent potency to the established reference compound [1].

In vitro potency (R. solani)
Head-to-head
EC50 0.23 μg/mL vs thifluzamide 0.20 μg/mL
Near-equivalent mycelial growth inhibition under identical conditions.
Difference of 0.03 μg/mL; 13% relative EC50 increase.
antifungal susceptibility SDHI phytopathology

In Vivo Preventive Efficacy vs. Thifluzamide

In a detached rice leaf assay against R. solani, Sdh-IN-4 applied at 200 μg/mL achieved a preventive efficacy of 75.76%, which is roughly comparable to thifluzamide's 84.31% efficacy under identical conditions [1]. This 8.55% difference in protection rate provides a quantitative benchmark for assessing the translational relevance of in vitro potency to in vivo performance [1].

In vivo preventive efficacy
Head-to-head
75.76% protection vs thifluzamide 84.31% (200 μg/mL)
Translational in vivo benchmark for detached leaf model response.
8.55% gap; rice leaf assay, 5 dpi.
in vivo antifungal plant protection SDHI

SDH Enzyme Inhibition vs. Thifluzamide

Sdh-IN-4 inhibits succinate dehydrogenase (SDH) enzyme activity with an IC50 of 0.28 μg/mL, a value that is closely aligned with thifluzamide's IC50 of 0.20 μg/mL under the same enzyme assay conditions [1]. Fluorescence quenching dynamic curves further confirmed that Sdh-IN-4 binds to SDH with kinetics similar to thifluzamide [1].

SDH enzyme inhibition
Head-to-head
IC50 0.28 μg/mL vs thifluzamide 0.20 μg/mL
Confirms target engagement comparable to reference SDHI.
Mitochondrial extract assay; 29% relative IC50 difference.
enzyme inhibition SDH mechanism of action

Pyrazole-Sulfonohydrazide vs. Carboxamide Chemotype

Sdh-IN-4 possesses a pyrazole-4-sulfonohydrazide core scaffold, which is structurally distinct from the carboxamide moiety common to most commercial SDHI fungicides (e.g., boscalid, fluxapyroxad, thifluzamide) [1]. Molecular docking and molecular dynamics simulations demonstrate that Sdh-IN-4 interacts with similar residues around the SDH active pocket as thifluzamide, but via a different hydrogen-bonding network [1]. This class-level distinction is supported by the compound's inclusion in a series of 24 novel N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives designed to explore alternative SDH-targeting chemotypes [1].

Chemotype distinction
Class-level inference
Pyrazole-4-sulfonohydrazide scaffold vs carboxamide SDHIs
Different hydrogen-bonding network in docking simulations; supports alternative lead exploration.
Data to verify in orthogonal structural studies.
chemotype SDHI structural novelty

Antifungal Spectrum Across Phytopathogens

Beyond its activity against R. solani, Sdh-IN-4 demonstrates broad-spectrum antifungal activity against at least three additional agriculturally relevant fungal pathogens: Botrytis cinerea (gray mold), Fusarium graminearum (head blight), and Alternaria solani (early blight) [1]. At a concentration of 10 μg/mL over 3-5 days, Sdh-IN-4 significantly inhibited mycelial growth of all four tested fungi . This spectrum is consistent with the broad activity profile of thifluzamide, but Sdh-IN-4 achieves this with a chemically distinct scaffold [1].

Antifungal spectrum
Class-level inference
Inhibits R. solani, B. cinerea, F. graminearum, A. solani at 10 μg/mL
Broad reported spectrum; supports multi-species screening design.
EC50 values for non-R. solani pathogens not disclosed.
antifungal spectrum phytopathology SDHI

Sdh-IN-4: Validated Research Applications


SDH Enzyme Inhibition Positive Control

Sdh-IN-4 serves as a chemically distinct positive control for SDH enzyme inhibition assays. With a confirmed IC50 of 0.28 μg/mL against R. solani SDH [1], it provides a reliable benchmark for validating assay conditions and comparing the potency of novel SDHI candidates. Its pyrazole-4-sulfonohydrazide scaffold ensures that observed inhibition is not an artifact of the carboxamide chemotype common to commercial SDHIs [1].

In Vivo Lead Validation for Agricultural Fungicides

Researchers exploring new chemotypes for crop protection can employ Sdh-IN-4 in detached leaf assays to assess the translatability of in vitro potency to in vivo efficacy. The compound's 75.76% preventive efficacy against R. solani in rice leaves at 200 μg/mL [1] establishes a performance baseline for evaluating the protective potential of next-generation SDHI candidates under physiologically relevant conditions.

SDHI-Induced Cellular Damage Mechanisms

Sdh-IN-4 has been shown to induce distinct morphological changes in R. solani, including severe mycelial damage, increased cell membrane permeability, and elevated mitochondrial numbers [1]. These well-documented effects make Sdh-IN-4 an ideal tool compound for investigating the downstream cellular consequences of SDH inhibition, particularly in studies examining mitochondrial dysfunction and membrane integrity in phytopathogenic fungi.

Alternative SDHI Binding Mode Studies

Molecular docking and dynamics simulations have confirmed that Sdh-IN-4 binds to the SDH active pocket via interactions that, while targeting similar residues as thifluzamide, involve a distinct hydrogen-bonding network [1]. This makes Sdh-IN-4 a valuable reference ligand for computational studies aimed at identifying novel SDHI scaffolds or for co-crystallization efforts to elucidate alternative binding modes that could circumvent existing SDHI resistance mutations.

Application
Selection Property
Validation Focus
SDH enzyme inhibition positive control
Non-carboxamide chemotype probe
IC50 benchmarking against thifluzamide in enzyme assays
In vivo lead validation for agricultural fungicides
Detached leaf preventive efficacy profile
Translational efficacy endpoint in rice leaf model
SDHI-induced cellular damage mechanisms
Mycelial morphology and mitochondrial phenotype
Membrane permeability and mitochondrial response endpoints
Alternative SDHI binding mode studies
Distinct hydrogen-bonding network in SDH pocket
Molecular docking and co-crystallization attempts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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